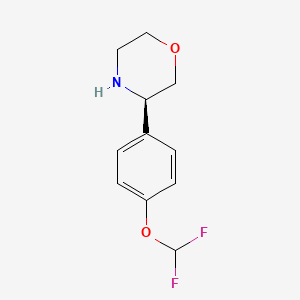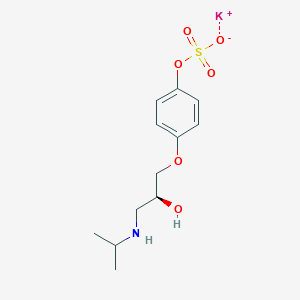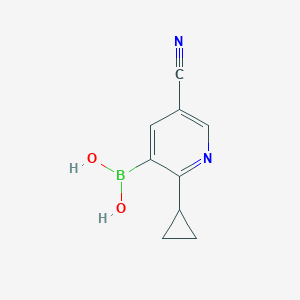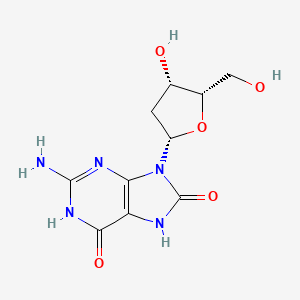
2-Amino-9-((2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or applicable in the context of chemistry, “N/A” does not correspond to a specific chemical compound
准备方法
Synthetic Routes and Reaction Conditions
The preparation of a hypothetical compound “N/A” can involve various synthetic routes depending on its chemical structure. Common methods include:
Oxidation of Alkenes: This method involves the oxidation of alkenes to form aldehydes or ketones. For example, ozonolysis of alkenes followed by reductive workup can yield aldehydes.
Reduction of Carboxylic Acids: Carboxylic acids can be reduced to aldehydes using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Hydration of Alkynes: Alkynes can be hydrated to form ketones using acid-catalyzed hydration or hydroboration-oxidation.
Industrial Production Methods
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to hydrogenate alkenes or alkynes.
Fischer-Tropsch Synthesis: A process that converts carbon monoxide and hydrogen into hydrocarbons, which can then be further processed into the desired compound.
化学反应分析
Types of Reactions
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with metal catalysts.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific structure of the hypothetical compound “N/A”. For example, oxidation of an alcohol would yield an aldehyde or ketone, while reduction of a ketone would yield an alcohol.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of the hypothetical compound “N/A” would involve its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
相似化合物的比较
The hypothetical compound “N/A” can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include:
Aldehydes: Compounds with a carbonyl group bonded to a hydrogen atom.
Ketones: Compounds with a carbonyl group bonded to two carbon atoms.
Alcohols: Compounds with a hydroxyl group bonded to a carbon atom.
属性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC 名称 |
2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4-,5-/m0/s1 |
InChI 键 |
HCAJQHYUCKICQH-YUPRTTJUSA-N |
手性 SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |
规范 SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


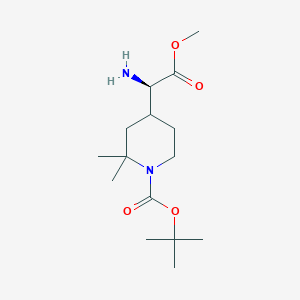

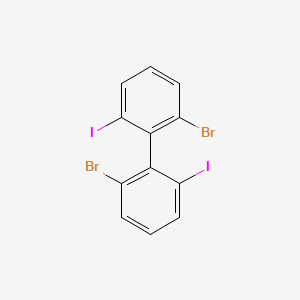
![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)

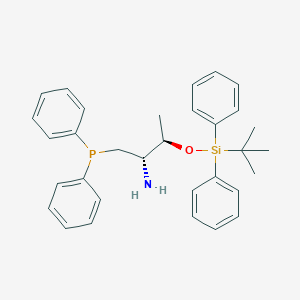
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
